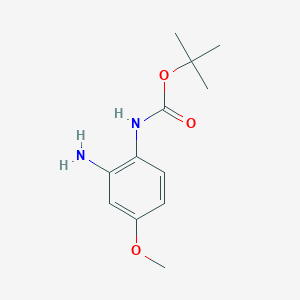

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Description

tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic amine. This compound is widely utilized in organic synthesis and pharmaceutical research due to the Boc group’s ability to protect amines during multi-step reactions . The 2-amino-4-methoxy substitution pattern on the phenyl ring introduces unique electronic and steric properties, influencing reactivity and solubility. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica .

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRVXDBOSVFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444416 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213118-56-0 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213118-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Boc Protection of 2-Amino-4-methoxyaniline

The most straightforward method involves reacting 2-amino-4-methoxyaniline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This approach is adapted from protocols for Boc protection of aromatic amines.

Procedure :

- Dissolve 2-amino-4-methoxyaniline (1.0 equiv.) in a 1:1 v/v mixture of acetone and water.

- Add triethylamine (Et₃N, 1.2 equiv.) and stir at 0–5°C.

- Slowly add (Boc)₂O (1.1 equiv.) and stir for 4–6 hours at room temperature.

- Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine.

- Purify via crystallization using hexane/ethyl acetate (8:1) to yield the product as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Reaction Time | 4–6 hours |

| Solvent System | Acetone/water (1:1) |

Lithiation-Electrophilic Substitution Strategy

This method, inspired by Ambeed’s synthesis of tert-butyl (2-methoxy-6-(5-(trifluoromethyl)picolinoyl)phenyl)carbamate, involves lithiation of a pre-protected intermediate followed by functionalization.

Procedure :

- Start with tert-butyl (2-methoxy-4-nitrophenyl)carbamate (synthesized via Boc protection of 2-methoxy-4-nitroaniline).

- Dissolve in anhydrous ether under N₂ and add t-BuLi (2.2 equiv.) at –78°C.

- Introduce an electrophile (e.g., ammonia gas or ammonium chloride) to introduce the amino group.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (NMR) | >95% |

| Reaction Temperature | –78°C to room temperature |

| Electrophile | NH₄Cl or NH₃ gas |

Reductive Amination Pathway

A two-step approach involving nitro reduction and subsequent Boc protection, optimized from hydrogenation methods.

Procedure :

- Synthesize 2-nitro-4-methoxyaniline via nitration of 4-methoxyaniline.

- Hydrogenate the nitro group using H₂/Pd-C in methanol to yield 2-amino-4-methoxyaniline.

- Protect the amino group with (Boc)₂O as described in Method 1.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 70% |

| Hydrogenation | 10% Pd-C, H₂ (1 atm), 4 hours | 90% |

| Boc Protection | (Boc)₂O, Et₃N, acetone/water | 88% |

Phase-Transfer Catalyzed Alkylation

Adapted from phase-transfer catalysis (PTC) methods for carbamate synthesis, this approach avoids harsh conditions.

Procedure :

- Mix 2-amino-4-methoxyaniline with tetrabutylammonium bromide (TBAB, 0.1 equiv.) in ethyl acetate.

- Add Boc anhydride (1.05 equiv.) and 50% KOH solution.

- Stir vigorously at 40°C for 3 hours.

- Isolate the product via extraction and crystallization.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | TBAB (0.1 equiv.) |

| Reaction Time | 3 hours |

| Yield | 80–85% |

Crystallization and Purification Techniques

Critical for achieving high purity, crystallization methods from Boc-amino acid protocols were optimized:

- Solvent System : Hexane/ethyl acetate (8:1) at 10–15°C.

- Seed Crystals : Pre-crystallized tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

- Purity Post-Crystallization : >99% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Boc Protection | 85–92 | >98 | High | High |

| Lithiation | 65–75 | >95 | Moderate | Low |

| Reductive Amination | 70–88 | >97 | High | Moderate |

| PTC Alkylation | 80–85 | >96 | High | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is as a building block in organic synthesis. The presence of both a protected amine (the tert-butyl carbamate or Boc group) and an unprotected amine allows for selective reactions that can further functionalize the molecule. This capability makes it suitable for various synthetic transformations, including:

- Formation of amides : The unprotected amine can react with carboxylic acids or their derivatives to form amides.

- Coupling reactions : The compound can participate in coupling reactions with other electrophiles, facilitating the construction of more complex molecular architectures.

- Deprotection strategies : The Boc group can be selectively removed under mild conditions, enabling subsequent modifications to the amino group.

Biochemical Research

In biochemical research, this compound has been utilized for studying interactions with biological macromolecules. Its unique structure allows it to engage with proteins and nucleic acids, providing insights into:

- Protein-ligand interactions : Understanding how this compound interacts with proteins can inform drug design efforts aimed at modulating protein functions.

- Proteomics : Its use as a tool in proteomics highlights its potential for studying protein expression and modifications within biological systems.

Case Studies and Research Findings

Several studies have investigated the broader implications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves solubility in polar aprotic solvents compared to non-polar tert-butyl N-(2,4,6-trimethylphenyl)carbamate, which exhibits higher lipophilicity due to methyl groups .

- Stability : Boc-protected amines generally exhibit stability under basic conditions but are acid-labile. For example, tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (synthesized with 80% yield) demonstrates stability during benzimidazole ring formation, a trait shared with the target compound .

Research Findings and Data

Market and Commercial Viability

- The brominated analog (CAS 306937-14-4) has a dedicated market report, indicating demand in regional markets (Europe, Asia, North America), whereas the target compound’s discontinuation limits its commercial use .

Biological Activity

Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on various research findings.

Structural Overview

The molecular formula of this compound is C₁₂H₁₈N₂O₃, with a molecular weight of approximately 238.28 g/mol. The compound features a tert-butyl group, an amino group at the ortho position, and a methoxy group at the para position on a phenyl ring. This unique arrangement contributes to its reactivity and potential biological interactions.

This compound can be synthesized through various chemical pathways that often involve the protection of the amine group using the tert-butyl carbamate (Boc) strategy. The methoxy group enhances the compound's reactivity, making it suitable for diverse synthetic transformations in drug development and biochemical research .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The carbamate moiety has been shown to interact with active site residues in enzymes, potentially inhibiting their function. For example, studies have indicated that similar carbamate compounds can inhibit carbonic anhydrase II (CA-II) through hydrogen bonding interactions with active site residues .

- Receptor Binding : The presence of the amino and methoxy groups suggests potential binding affinity to neurotransmitter receptors and other protein targets involved in signaling pathways. This interaction can modulate physiological responses, making it a candidate for therapeutic applications.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against enzymes such as CA-II. For instance, related compounds showed IC50 values ranging from 12.1 μM to 26.6 μM, indicating moderate to strong inhibition depending on structural variations .

- Binding Affinity Assessments : A study utilizing molecular docking techniques revealed that compounds with similar structures could effectively bind to target proteins, suggesting that this compound may share these properties. The binding interactions were characterized by multiple hydrogen bonds with key amino acids in the active sites .

- Therapeutic Potential : Given its structural characteristics, this compound is being investigated for its potential use in treating conditions linked to enzyme dysfunction or receptor dysregulation, including cancer and neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-amino-2-methoxyphenyl)carbamate | Similar methoxy and amino groups | Moderate enzyme inhibition |

| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |

| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Potentially different biological activity |

This table illustrates how slight modifications in structure can influence biological properties and activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on 2-amino-4-methoxybenzenamine. A two-step approach is often employed: (1) coupling the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP), followed by (2) purification via column chromatography. Reaction temperature (0–25°C) and stoichiometric control of Boc₂O (1.1–1.5 equiv) are critical to minimize side reactions like overprotection or hydrolysis .

Q. How can researchers validate the purity and structure of this compound?

- Methodology :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to confirm homogeneity.

- Structural Confirmation :

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR, carbamate carbonyl at ~155 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺.

Cross-referencing with published spectral data for analogous carbamates is advised .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is recommended if ventilation is insufficient .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in this compound during X-ray structure determination?

- Methodology :

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.

- Refinement Tools : Employ SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to model disorder. Apply restraints to bond lengths/angles for the tert-butyl group and aromatic ring .

- Validation : Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) using Coot and PLATON .

Q. What strategies address contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

- Methodology :

- Reproducibility : Replicate experiments under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water).

- Crystallinity : Assess polymorphic forms via PXRD. For example, amorphous vs. crystalline states may explain solubility discrepancies .

- Literature Cross-Check : Compare data with structurally similar carbamates (e.g., tert-butyl N-(4-chlorophenethyl)carbamate) to identify trends .

Q. How can reaction conditions be optimized for regioselective functionalization of the aromatic ring in this compound?

- Methodology :

- Directing Groups : Utilize the methoxy group’s ortho/para-directing effects. For electrophilic substitution (e.g., nitration), employ mixed acids (HNO₃/H₂SO₄) at 0°C to favor para-substitution relative to the methoxy group.

- Protection/Deprotection : Temporarily protect the amine with Boc or Fmoc to prevent unwanted side reactions during functionalization .

- Monitoring : Use in-situ IR or LC-MS to track reaction progress and intermediate stability.

Q. What analytical approaches differentiate between hydrogen bonding and π-π interactions in supramolecular assemblies of this carbamate?

- Methodology :

- Single-Crystal X-ray Diffraction : Identify intermolecular contacts (e.g., N–H···O hydrogen bonds, centroid-centroid distances for π-π stacking).

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to quantify interaction energies.

- Thermal Analysis : Compare TGA/DSC profiles to assess stability imparted by non-covalent interactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.